molecular formula C26H24N2O2 B7692022 N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7692022
M. Wt: 396.5 g/mol
InChI Key: DHFRLUHITKKUGI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, commonly referred to as DMQD, is a small molecule that has been the subject of scientific research due to its potential applications in drug discovery and development. DMQD is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

Advantages and Limitations for Lab Experiments

DMQD has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods, and it has been shown to have potent antitumor activity. DMQD can also be easily modified to improve its pharmacokinetic and pharmacodynamic properties. However, DMQD also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability and efficacy. Additionally, DMQD has been shown to have some toxicity in vitro and in vivo, which can limit its clinical applications.

Future Directions

There are several future directions for the study of DMQD. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, DMQD can be further studied for its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and infectious diseases. Finally, DMQD can be further studied for its potential applications in drug discovery and development, as a lead compound for the development of new drugs.

Synthesis Methods

DMQD can be synthesized using various methods, including the reaction of 2-hydroxy-7-methylquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by the reaction with benzylamine. Another method involves the reaction of 2-hydroxy-7-methylquinoline with 2,4-dimethylbenzaldehyde in the presence of a base, followed by the reaction with benzylamine. DMQD can also be synthesized using other methods, such as the reaction of 2-hydroxy-7-methylquinoline with 2,4-dimethylbenzylamine in the presence of a base, followed by the reaction with benzoyl chloride.

Scientific Research Applications

DMQD has been studied extensively for its potential applications in drug discovery and development. It has been shown to have antitumor activity, and it has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. DMQD has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMQD has been studied for its potential applications in the treatment of infectious diseases, such as malaria and tuberculosis.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-10-12-24(19(3)13-17)28(26(30)20-7-5-4-6-8-20)16-22-15-21-11-9-18(2)14-23(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRLUHITKKUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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